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Compound of Interest

Compound Name: SN003

Cat. No.: B15568925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SN003 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1

(CRF1). This document provides a technical overview of the structural analysis and chemical

properties of SN003, intended for researchers, scientists, and professionals in drug

development. It consolidates available data on its chemical structure, binding affinity, and the

signaling pathways it modulates. Detailed experimental methodologies for key assays are

provided to facilitate further research and development.

Chemical and Structural Properties
SN003 is chemically identified as N-(4-Methoxy-2-methylphenyl)-1-[1-

(methoxymethyl)propyl]-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine. While a definitive

crystal structure of SN003 is not publicly available, its two-dimensional structure provides

insight into its chemical characteristics.

Based on its chemical name and structure, several key properties can be inferred. The

molecule possesses a triazolopyridine core, a common scaffold in CRF1 antagonists. The

presence of a methoxy-substituted phenyl ring and a methoxymethylpropyl group contributes to

its lipophilicity, which is often a determinant of blood-brain barrier penetration.

Table 1: Chemical and Physical Properties of SN003
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Property Value Source

Chemical Name

N-(4-Methoxy-2-

methylphenyl)-1-[1-

(methoxymethyl)propyl]-6-

methyl-1H-1,2,3-triazolo[4,5-

c]pyridin-4-amine

Tocris Bioscience[1]

Molecular Formula C20H26N6O2 (Calculated)

Molecular Weight 382.46 g/mol (Calculated)

Purity ≥98% (HPLC) Tocris Bioscience[1]

Biological Activity and Mechanism of Action
SN003 functions as a reversible and selective antagonist for the CRF1 receptor. It exhibits high

binding affinity for both rat and human CRF1 receptors and displays significant selectivity over

the CRF2 receptor subtype. This selectivity is a critical attribute for targeted therapeutic

development, minimizing off-target effects.

The primary mechanism of action of SN003 is the competitive inhibition of CRF binding to the

CRF1 receptor. By blocking this interaction, SN003 attenuates the downstream signaling

cascades initiated by CRF, most notably the activation of the hypothalamic-pituitary-adrenal

(HPA) axis. This axis plays a central role in the physiological response to stress.

Table 2: In Vitro Biological Activity of SN003

Parameter Species Value Reference

Ki (CRF1) Rat 3.4 nM Tocris Bioscience[1]

Ki (CRF1) Human 7.9 nM Tocris Bioscience[1]

Selectivity >1000-fold over CRF2 Tocris Bioscience[1]

IC50 (CRF-induced

ACTH release)
In vitro 241 nM Tocris Bioscience[1]
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CRF1 Signaling Pathway
The binding of Corticotropin-Releasing Factor (CRF) to its G-protein coupled receptor, CRF1,

triggers a conformational change that activates intracellular signaling pathways. The primary

pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP

(cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates

various downstream targets, ultimately leading to the physiological stress response, including

the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. SN003, as a CRF1

antagonist, blocks the initial binding of CRF, thereby inhibiting this entire cascade.
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CRF1 Receptor Signaling Pathway and Inhibition by SN003.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. The following sections outline the methodologies for key experiments related to the

characterization of SN003. These protocols are based on standard practices in the field and

are intended as a guide. For the specific details of the synthesis and characterization of

SN003, it is recommended to consult the primary literature, specifically Zhang et al., 2003 and

Kumar et al., 2006.

Synthesis of SN003
The synthesis of N-(4-Methoxy-2-methylphenyl)-1-[1-(methoxymethyl)propyl]-6-methyl-1H-

1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003) involves a multi-step synthetic route. While the

specific details are proprietary or published in the primary literature, a general workflow for the

synthesis of similar triazolopyridine CRF1 antagonists can be conceptualized.
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Generalized Synthetic Workflow for SN003.

Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Ki) of SN003 for the

CRF1 receptor. This protocol outlines a competitive binding assay using a radiolabeled CRF1

ligand.

Materials:

Membrane preparations from cells expressing the human or rat CRF1 receptor.

Radioligand (e.g., [3H]SN003 or other suitable CRF1 antagonist radioligand).

SN003 (unlabeled).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Plate Setup: To each well of a 96-well microplate, add assay buffer.

Addition of Competitor: Add varying concentrations of unlabeled SN003 to the respective

wells. For total binding, add buffer only. For non-specific binding, add a high concentration of

a known CRF1 antagonist.

Addition of Radioligand: Add a fixed concentration of the radioligand to all wells.

Addition of Membranes: Add the CRF1 receptor membrane preparation to initiate the binding

reaction.
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Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of SN003. Determine the

IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-

Prusoff equation.
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Workflow for Radioligand Binding Assay.
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Conclusion
SN003 is a well-characterized, potent, and selective CRF1 receptor antagonist. Its chemical

structure and biological activity make it a valuable tool for research into the role of the CRF

system in stress-related disorders. The provided information and protocols serve as a

foundational guide for scientists and researchers working with this compound and in the

broader field of CRF1 antagonist development. Further detailed investigation into its structural

biology and in vivo pharmacology will continue to elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15568925?utm_src=pdf-body
https://www.benchchem.com/product/b15568925?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12951129/
https://pubmed.ncbi.nlm.nih.gov/12951129/
https://www.benchchem.com/product/b15568925#sn003-structural-analysis-and-chemical-properties
https://www.benchchem.com/product/b15568925#sn003-structural-analysis-and-chemical-properties
https://www.benchchem.com/product/b15568925#sn003-structural-analysis-and-chemical-properties
https://www.benchchem.com/product/b15568925#sn003-structural-analysis-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15568925?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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